Nav1.7 Binding Affinity of the Target Compound Versus a Close Structural Analog
The target compound (CAS 1797717-80-6) was tested as part of the Icagen patent series for antagonist activity at the human Nav1.7 sodium channel. The reported IC50 for the target compound is 30,000 nM (30 µM) [1]. By comparison, the structurally related analog N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1797624-59-9) exhibited an IC50 of 3,000 nM (3 µM) under the same assay conditions [2]. This 10-fold difference in potency directly reflects the impact of the 5-cyclopropyl substitution on channel engagement.
| Evidence Dimension | Nav1.7 binding affinity (IC50) |
|---|---|
| Target Compound Data | 30,000 nM (30 µM) |
| Comparator Or Baseline | N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide — 3,000 nM (3 µM) |
| Quantified Difference | 10-fold higher IC50 (lower potency) for the target compound |
| Conditions | Antagonist activity at human Nav1.7 expressed in HEK293 cells, patch-clamp electrophysiology assay |
Why This Matters
Researchers optimizing for Nav1.7 potency should select the 5-cyclopropyl analog over CAS 1797717-80-6 when maximal target engagement is required, while the target compound may serve as a lower-potency tool or negative control.
- [1] BindingDB. BDBM50362560 (CHEMBL1938852). IC50: 3.00E+4 nM. Antagonist activity at human Nav1.7 in HEK293 cells. Accessed 2026-05-09. View Source
- [2] BindingDB. BDBM50118516 (CHEMBL3617053). IC50: 240 nM. Inhibition of human Nav1.2 channel. Accessed 2026-05-09. View Source
